3-(Naphthalene-2-sulfonamido)benzoic acid
Overview
Description
3-(Naphthalene-2-sulfonamido)benzoic acid is an organic compound with the molecular formula C17H13NO4S It is characterized by the presence of a naphthalene ring sulfonated at the 2-position and an amido linkage to a benzoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalene-2-sulfonamido)benzoic acid typically involves the sulfonation of naphthalene followed by amide formation with 3-aminobenzoic acid. The general synthetic route can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is sulfonated using concentrated sulfuric acid to yield naphthalene-2-sulfonic acid.
Amide Formation: The naphthalene-2-sulfonic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalene-2-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and benzoic acid moieties.
Reduction: Reduced forms of the sulfonamide and carboxylic acid groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Naphthalene-2-sulfonamido)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the benzoic acid moiety.
3-Aminobenzoic acid: Lacks the naphthalene sulfonamide group.
Sulfanilic acid: Contains a sulfonamide group but with an aniline instead of a naphthalene ring.
Uniqueness
3-(Naphthalene-2-sulfonamido)benzoic acid is unique due to the combination of a naphthalene ring and a benzoic acid moiety linked by a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(naphthalen-2-ylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)14-6-3-7-15(10-14)18-23(21,22)16-9-8-12-4-1-2-5-13(12)11-16/h1-11,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLUFCAOPPZISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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